Hepatic Peroxisome Proliferation: Straight-Chain MOP vs. Branched-Chain DEHP
Monooctyl phthalate (MNOP) demonstrates negligible peroxisome proliferation activity compared to the widely used plasticizer di-(2-ethylhexyl) phthalate (DEHP). In a 14-day oral administration study in Sprague-Dawley rats, morphological examination of liver sections from DEHP-treated rats revealed increased numbers of peroxisomes, whereas sections from MNOP-treated animals showed no increase [1].
| Evidence Dimension | Peroxisome proliferation (morphological examination and enzyme activity) |
|---|---|
| Target Compound Data | No increase in peroxisome numbers; marginal effects on peroxisomal marker enzymes |
| Comparator Or Baseline | DEHP (di-(2-ethylhexyl) phthalate): Marked increase in peroxisome numbers; marked stimulation of peroxisomal marker enzymes |
| Quantified Difference | Qualitative dichotomous outcome: MNOP = essentially inactive; DEHP = strong induction |
| Conditions | Oral administration to young male Sprague-Dawley rats for 14 days |
Why This Matters
This confirms that MOP does not share the peroxisome proliferation liability of DEHP, making it a suitable analytical marker for exposure without confounding enzyme induction effects, and a candidate for applications where DEHP's proliferative activity is undesirable.
- [1] Lake, B. G., Rijcken, W. R. P., Gray, T. J. B., Foster, J. R., & Gangolli, S. D. (1984). Comparative Studies of the Hepatic Effects of Di- and Mono-n-Octyl Phthalates, Di-(2-Ethylhexyl) Phthalate and Clofibrate in the Rat. Pharmacology & Toxicology, 54(3), 167-176. View Source
